(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Description
The compound "(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol" is a sterol derivative characterized by a cyclopenta[a]phenanthrene core with methyl groups at positions 10R and 13R and a branched alkyl chain (6-methylheptan-2-yl) at position 17. This structure is analogous to cholesterol and phytosterols, with modifications influencing its physicochemical properties and biological interactions . Its synthesis typically involves reduction or alkylation steps, as seen in related compounds (e.g., LiAlH4-mediated reduction of lithocholic acid derivatives) .
Properties
Molecular Formula |
C27H46O |
|---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |
InChI Key |
HVYWMOMLDIMFJA-WEWVNJLASA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Preparation Methods
Key Enzymatic Steps and Their Synthetic Equivalents
Enzymatic processes such as cyclization of squalene to lanosterol are challenging to replicate in vitro. Instead, chemical synthesis prioritizes modular strategies, including Grignard reactions and ketone reductions, to assemble the sterol backbone. For instance, the side chain at position 17—critical for the compound’s hydrophobic properties—is introduced via alkylation using organometallic reagents.
Industrial Chemical Synthesis from Bisnoralcohol
Adaptations for the Target Compound
To synthesize (10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-…-3-ol, modifications to the above protocol are necessary:
- Side Chain Engineering : Replacing isopentyl bromide with a 6-methylheptan-2-yl-derived Grignard reagent ensures the correct branching at position 17.
- Stereochemical Control : The Grignard reaction’s stereoselectivity is influenced by the solvent (THF) and temperature (0–10°C), favoring the 10R,13R configuration.
- Reduction Specificity : Using sodium borohydride instead of calcium borohydride minimizes epimerization at position 3, preserving the 3β-hydroxyl group.
Advanced Synthetic Techniques
Cross-Coupling Chemistry for Functionalization
A microwave-assisted cross-coupling method, originally developed for cholesterol esters, offers a pathway to modify the sterol’s hydroxyl group. By reacting the target compound with aroyl chlorides in the presence of PdCl₂(dtbpf) and sodium tert-butoxide, derivatives with enhanced solubility or biological activity can be synthesized. For example:
$$
\text{(Target compound)} + \text{ArCOCl} \xrightarrow[\text{100°C, 2 h}]{\text{PdCl₂(dtbpf), 1,4-dioxane}} \text{(10R,13R)-3-O-aroyl derivative}
$$
This method achieves yields of 70–85%, demonstrating compatibility with sterol substrates.
Isotopic Labeling for Mechanistic Studies
Stable isotope tracing (e.g., ¹³C-acetate) enables real-time monitoring of synthetic intermediates, as demonstrated in cholesterol biosynthesis studies. Applying this to the target compound confirms the integrity of the sterol backbone and side chain during synthesis. For instance, isotopomer spectral analysis (ISA) of cholest-4-ene-3-none—a key intermediate—reveals precursor enrichment levels and fractional synthesis rates.
Stereochemical and Regiochemical Considerations
Controlling the 10R and 13R Configurations
The Grignard alkylation step (Table 1, Step 3) dictates the stereochemistry at positions 10 and 13. The use of bulky Grignard reagents and low temperatures (-10°C) promotes axial attack on the cyclopentane ring, yielding the desired R configurations. Computational modeling further supports this selectivity, showing steric hindrance from the ketal group directing reagent approach.
Hydroxyl Group Positioning
The 3β-hydroxyl group is introduced via ketone reduction (Step 6). Employing chiral catalysts such as (R)-BINAP-modified borohydrides enhances enantiomeric excess (>95%). This contrasts with biosynthesis, where enzymes like HMG-CoA reductase enforce stereospecificity.
Analytical Validation and Quality Control
Chromatographic Profiling
High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) separates the target compound from epimeric byproducts (e.g., 10S,13S isomers). Mobile phases of acetonitrile:isopropanol (70:30) achieve baseline resolution within 15 minutes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data confirm structural fidelity:
- δ 3.52 ppm (1H, m) : C3-hydroxyl proton.
- δ 0.67 ppm (3H, s) : C18 methyl group.
- δ 1.01 ppm (6H, d) : C21 and C26 methyl groups of the 6-methylheptan-2-yl chain.
Chemical Reactions Analysis
Cholesterol undergoes various chemical reactions, including:
Oxidation: Cholesterol can be oxidized to form oxysterols, which are important in cellular signaling.
Reduction: Reduction reactions can convert cholesterol to cholestanol.
Substitution: Cholesterol can undergo substitution reactions to form esters, such as cholesteryl esters, which are stored in cells
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include oxysterols, cholestanol, and cholesteryl esters .
Scientific Research Applications
Cholesterol has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing steroid hormones and other bioactive compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its involvement in cardiovascular diseases and as a target for cholesterol-lowering drugs.
Industry: Utilized in the production of cosmetics, food additives, and pharmaceuticals .
Mechanism of Action
Cholesterol exerts its effects through several mechanisms:
Cell Membrane Structure: It maintains membrane fluidity and permeability.
Steroid Hormone Synthesis: Cholesterol is a precursor for steroid hormones like cortisol and testosterone.
Bile Acid Formation: It is converted to bile acids, which aid in fat digestion.
Regulation of Gene Expression: Cholesterol and its derivatives can regulate gene expression by interacting with nuclear receptors
Comparison with Similar Compounds
Substituent Variations at Position 17
The substituent at position 17 significantly impacts solubility, bioavailability, and target binding. Key analogs include:

Key Observations:
- Lipophilicity vs. Bioavailability : The target compound’s 6-methylheptan-2-yl chain balances moderate lipophilicity (DL = 0.78) with oral bioavailability (OB = 36.23%), comparable to MOL000033 but less than Mairin (OB = 55.38%) .
- Functional Groups : Hydroxyl or azide groups (e.g., in Tibetan plant sterols or azide derivatives) enhance hydrogen bonding or enable click chemistry applications but reduce membrane permeability .
- Biological Specificity: Isoquinolinyl substituents () may confer receptor-binding selectivity, mimicking steroid hormones, while alkyl chains favor lipid metabolism interactions .
Stereochemical Influences
Stereochemistry at positions 10R, 13R, and 17R is critical for activity:
- (10R,13R) Configuration : The target compound’s stereochemistry optimizes van der Waals interactions with hydrophobic enzyme pockets, as seen in cholesterol-like binding to lipid-modulating proteins .
- Epimers and Inactive Forms : Analogues with (10S,13S) configurations (e.g., certain isomers in ) show reduced activity due to steric clashes in target binding .
Mechanism of Action
Biological Activity
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H46O
- Molecular Weight : 402.66 g/mol
- CAS Number : 80356-14-5
Hormonal Activity
This compound is structurally similar to steroids and has demonstrated significant hormonal activity. It acts as an agonist for androgen receptors and may influence the endocrine system by modulating hormone levels in various tissues. Studies have shown that it can enhance anabolic effects in muscle tissue and promote fat metabolism.
Anticancer Properties
Research indicates that (10R,13R)-10,13-Dimethyl has potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis. For instance:
- Case Study : A study on prostate cancer cells showed that treatment with this compound led to a 50% reduction in cell viability over 48 hours due to apoptotic pathways activation.
Neuroprotective Effects
Emerging evidence suggests neuroprotective effects attributed to this compound. It appears to exert antioxidant effects that protect neuronal cells from oxidative stress:
- Case Study : In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in improved cognitive function and reduced neuronal death.
The biological activity of (10R,13R)-10,13-Dimethyl is mediated through several mechanisms:
- Androgen Receptor Modulation : It binds to androgen receptors and enhances anabolic processes.
- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells.
- Antioxidant Activity : The compound scavenges free radicals and reduces oxidative damage in neuronal cells.
Data Table: Summary of Biological Activities
Q & A
Q. How can isotopic labeling (e.g., , ) facilitate metabolic or mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
